Giredestrant
Overview
Description
Giredestrant is an orally available selective estrogen receptor degrader (SERD) with potential antineoplastic activity. It specifically targets and binds to the estrogen receptor, inducing a conformational change that promotes estrogen receptor degradation . This compound is being investigated for its efficacy in treating hormone receptor-positive breast cancer .
Preparation Methods
The synthesis of giredestrant involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not fully disclosed in public literature. it is known that this compound is synthesized through a series of chemical reactions that ensure its high potency and selectivity as an estrogen receptor degrader .
Chemical Reactions Analysis
Giredestrant undergoes various chemical reactions, primarily involving its interaction with the estrogen receptor. It competes with estradiol for binding to the estrogen receptor and induces a conformational change within the receptor’s ligand-binding domain . This interaction leads to the degradation of the estrogen receptor, effectively reducing its activity. The major product formed from these reactions is the degraded estrogen receptor, which is no longer able to promote the growth of hormone receptor-positive breast cancer cells .
Scientific Research Applications
Giredestrant has shown promising results in preclinical and clinical studies for the treatment of hormone receptor-positive breast cancer. It has been evaluated in various clinical trials, demonstrating its potential as a therapeutic agent for patients with estrogen receptor-positive, HER2-negative breast cancer . This compound has also been studied for its ability to reverse progesterone hypersensitivity driven by estrogen receptor mutations in breast cancer . Its high potency and selectivity make it a valuable compound for further research in oncology and endocrine therapy .
Mechanism of Action
Giredestrant exerts its effects by specifically targeting and binding to the estrogen receptor. Upon binding, it induces a conformational change that promotes the degradation of the estrogen receptor . This degradation process effectively reduces the receptor’s activity, preventing it from promoting the growth and proliferation of hormone receptor-positive breast cancer cells . This compound’s mechanism of action involves the complete suppression of the estrogen receptor pathway, making it a potent therapeutic agent for breast cancer treatment .
Comparison with Similar Compounds
Giredestrant is part of a new generation of selective estrogen receptor degraders, which also includes compounds such as amcenestrant, camizestrant, elacestrant, and rintodestrant . Compared to these compounds, this compound has shown superior potency and efficacy in preclinical studies . Its unique mechanism of action, involving the complete suppression of the estrogen receptor pathway, sets it apart from other selective estrogen receptor degraders . Additionally, this compound has demonstrated a high safety margin and manageable side effects in clinical trials .
Properties
IUPAC Name |
3-[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2,2-difluoropropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31F5N4O/c1-16-9-20-19-5-2-3-6-23(19)34-25(20)26(36(16)14-27(31,32)15-37)24-21(29)10-17(11-22(24)30)33-18-12-35(13-18)8-4-7-28/h2-3,5-6,10-11,16,18,26,33-34,37H,4,7-9,12-15H2,1H3/t16-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCXHIKRWBIQMD-AKJBCIBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C([C@H](N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31F5N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1953133-47-5 | |
Record name | Giredestrant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1953133475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GIREDESTRANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28P3DU6DB3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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